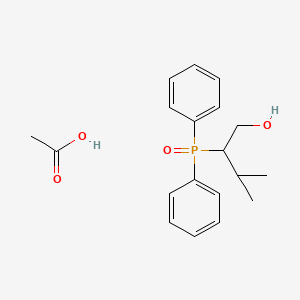
Acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol is a compound with the molecular formula C19H25O4P It is a complex organic molecule that features both acetic acid and a phosphoryl group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol typically involves multiple steps. One common method is the esterification of acetic acid with 2-diphenylphosphoryl-3-methylbutan-1-ol. This reaction is usually catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphoryl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphoryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can react with the phosphoryl group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phosphates or phosphonates.
Applications De Recherche Scientifique
Acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol exerts its effects involves interactions with various molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The alcohol and acetic acid moieties can also engage in hydrogen bonding, affecting the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diphenylphosphoryl-3-methylbutan-1-ol: Lacks the acetic acid moiety.
Acetic acid;2-diphenylphosphoryl-3-methylbutane: Similar structure but without the hydroxyl group.
Uniqueness
Acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol is unique due to the presence of both acetic acid and phosphoryl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not possible with simpler analogs.
Propriétés
Numéro CAS |
89841-27-0 |
|---|---|
Formule moléculaire |
C19H25O4P |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
acetic acid;2-diphenylphosphoryl-3-methylbutan-1-ol |
InChI |
InChI=1S/C17H21O2P.C2H4O2/c1-14(2)17(13-18)20(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-2(3)4/h3-12,14,17-18H,13H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
SZXAETUYFONWOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
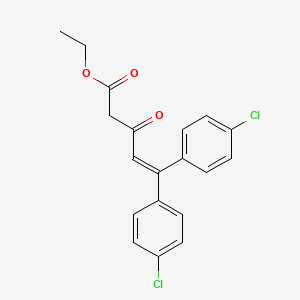
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)
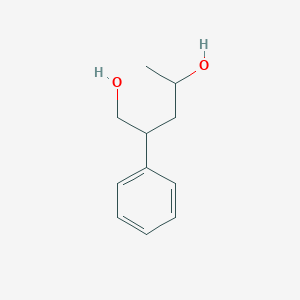

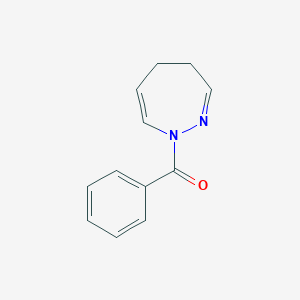


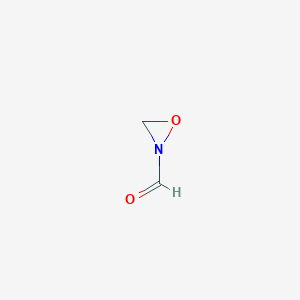
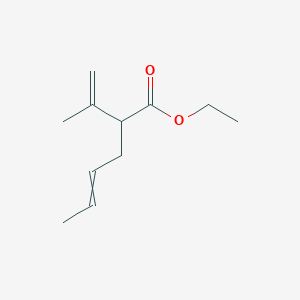
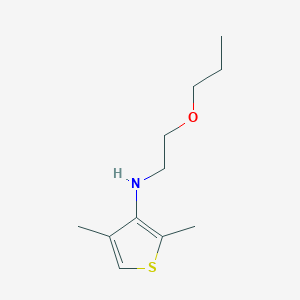
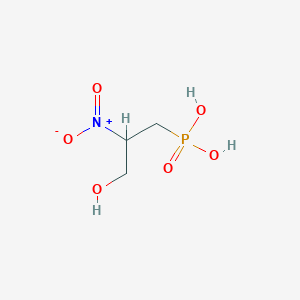
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)

